molecular formula C25H19BrN6OS2 B3585244 N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B3585244
M. Wt: 563.5 g/mol
InChI Key: QAGOSIMUKPWJQU-UHFFFAOYSA-N
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Description

N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a thiazole ring, a triazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents include bromobenzyl bromide, thioamides, and pyridine derivatives. The reaction conditions often require the use of catalysts and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromobenzyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with structural similarities.

Uniqueness

N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of thiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN6OS2/c26-19-8-6-17(7-9-19)14-21-15-28-24(35-21)29-22(33)16-34-25-31-30-23(18-10-12-27-13-11-18)32(25)20-4-2-1-3-5-20/h1-13,15H,14,16H2,(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGOSIMUKPWJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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